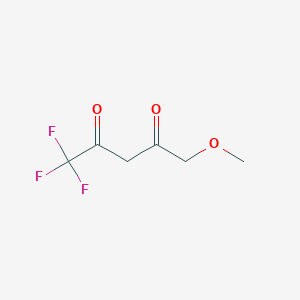
1,1,1-Trifluoro-5-methoxypentane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The InChI code for 1,1,1-Trifluoro-5-methoxypentane-2,4-dione is 1S/C6H7F3O3/c1-12-3-4(10)2-5(11)6(7,8)9/h2-3H2,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
1,1,1-Trifluoro-5-methoxypentane-2,4-dione is a liquid at room temperature . The storage temperature is 4 degrees Celsius .科学的研究の応用
Fluorination and Organic Synthesis
Fluorinated β-diketones, such as those derived from 1,1,1-Trifluoro-5-methoxypentane-2,4-dione, have been applied in organic synthesis, showing the ability to introduce fluorine atoms into organic molecules, thereby altering their chemical reactivity and physical properties. For instance, the room-temperature reactions involving fluorination of pentane-2,4-dione derivatives demonstrate the formation of fluorinated compounds, which are crucial in medicinal chemistry and material sciences for their unique properties (Stavber & Zupan, 1983).
Chemical Vapor Deposition Precursors
Research on the thermal decomposition of β-diketones, including 1,1,1,5,5,5-Hexafluoropentane-2,4-dione, underlines their application as precursors in chemical vapor deposition (CVD) processes. These studies offer insights into the preparation of thin films and coatings essential for electronic and optical materials, demonstrating the critical role of such compounds in advanced manufacturing technologies (Russell & Yee, 2005).
Synthetic Methods for Aromatic Compounds
The development of new synthetic methods using fluorine-containing derivatives for introducing complex functional groups to aromatic rings showcases the versatility of 1,1,1-Trifluoro-5-methoxypentane-2,4-dione in organic synthesis. Such methodologies facilitate the creation of compounds with potential applications in pharmaceuticals and agrochemicals, highlighting the significance of these fluorinated diketones in constructing molecular diversity (Okada et al., 2008).
Coordination Chemistry and Material Science
In coordination chemistry and material science, the reactivity of β-diketone derivatives toward metal ions has been explored to synthesize coordination networks and complexes. These materials have potential applications in catalysis, sensing, and as precursors for the preparation of metal-organic frameworks (MOFs), showcasing the utility of fluorinated β-diketones in designing functional materials (Merkens et al., 2012).
Surface Chemistry and Etching
The surface chemistry of β-diketones, including 1,1,1-Trifluoro-2,4-pentanedione, on metallic surfaces has been studied for applications in metal etching and patterning. These studies provide valuable insights into the mechanisms of metal surface modification and the potential use of such compounds in the fabrication of electronic devices, underlining the importance of β-diketones in materials science and engineering (Nigg, Ford, & Masel, 1999).
Safety and Hazards
This compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements include H227, H315, H319, and H335, which refer to flammability, skin irritation, eye irritation, and respiratory irritation, respectively . Precautionary measures include avoiding heat/sparks/open flames/hot surfaces (P210), avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and washing thoroughly after handling (P264) .
作用機序
Target of Action
The primary targets of 1,1,1-Trifluoro-5-methoxypentane-2,4-dione are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles .
Mode of Action
It is known that the compound interacts with its targets in a specific manner, leading to changes in cellular processes .
Biochemical Pathways
It is likely that the compound interacts with multiple pathways, leading to downstream effects that contribute to its overall activity .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,1,1-Trifluoro-5-methoxypentane-2,4-dione are currently under investigation. These properties will have a significant impact on the bioavailability of the compound, influencing its efficacy and safety profile .
Result of Action
The molecular and cellular effects of 1,1,1-Trifluoro-5-methoxypentane-2,4-dione’s action are currently under investigation. Preliminary studies suggest that the compound may have a range of effects, depending on the specific targets and pathways it interacts with .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1,1,1-Trifluoro-5-methoxypentane-2,4-dione. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and activity .
特性
IUPAC Name |
1,1,1-trifluoro-5-methoxypentane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O3/c1-12-3-4(10)2-5(11)6(7,8)9/h2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPROPORRCRBSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)CC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2952942.png)
![methyl [(5E)-5-(3,4-dihydro-2H-chromen-6-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B2952943.png)
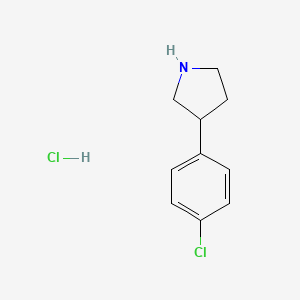
![3-((1-(2-(Benzo[d]isoxazol-3-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2952946.png)
![1-(2,4-dimethylphenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2952947.png)
![N-[(2-phenylpyridin-4-yl)methyl]prop-2-enamide](/img/structure/B2952948.png)
![N-(tert-butyl)-2-methoxy-5-(2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-3-yl)benzenesulfonamide](/img/structure/B2952950.png)

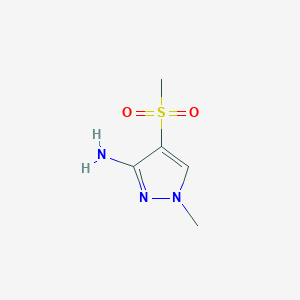
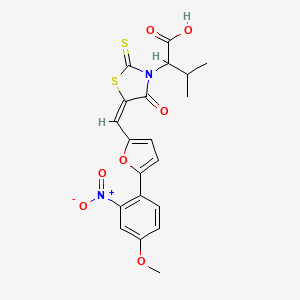
![2-((4-fluorophenyl)thio)-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2952957.png)
![5-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2952959.png)
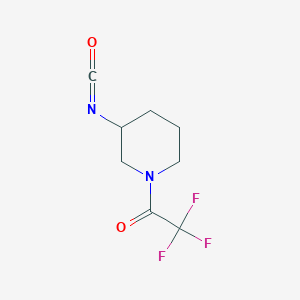
![3-((2-Ethylbenzofuro[3,2-d]pyrimidin-4-yl)amino)propanoic acid](/img/structure/B2952963.png)